molecular formula C9H10BrNO B14834482 3-Bromo-5-cyclopropoxy-4-methylpyridine

3-Bromo-5-cyclopropoxy-4-methylpyridine

Cat. No.: B14834482
M. Wt: 228.09 g/mol
InChI Key: YVWWBWCSZYAMRZ-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropoxy-4-methylpyridine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropoxy-4-methylpyridine can be achieved through several methods. One common approach involves the bromination of 5-cyclopropoxy-4-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropoxy-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-5-cyclopropoxy-4-methylpyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions involving pyridine derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylpyridine: Similar structure but lacks the cyclopropoxy group.

    5-Cyclopropoxy-4-methylpyridine: Similar structure but lacks the bromine atom.

    3-Bromo-5-methylpyridine: Similar structure but lacks the cyclopropoxy group.

Uniqueness

3-Bromo-5-cyclopropoxy-4-methylpyridine is unique due to the presence of both the bromine atom and the cyclopropoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

3-bromo-5-cyclopropyloxy-4-methylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6-8(10)4-11-5-9(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

YVWWBWCSZYAMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1OC2CC2)Br

Origin of Product

United States

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